Colistin is classified under the polymyxin class of antibiotics. It is produced by fermentation processes involving specific strains of Bacillus. The compound exists in two major forms: colistin A and colistin B, which differ slightly in their amino acid composition. Colistin III is often utilized in its prodrug form, colistin methanesulfonate, which is converted into active colistin in the body.
The synthesis of colistin involves several steps:
The purification process often employs high-performance liquid chromatography (HPLC) techniques to achieve high purity levels necessary for clinical use . The method ensures that both colistin A and B are adequately separated and quantified.
Colistin is a cyclic polypeptide composed of a heptapeptide backbone with a fatty acyl tail. The structure includes several amino acids, such as D-leucine and L-lysine, contributing to its amphipathic nature. This property allows it to interact effectively with bacterial membranes.
Colistin undergoes various chemical reactions, particularly during its conversion from colistin methanesulfonate to active colistin. This conversion typically involves hydrolysis:
The hydrolysis reaction can be influenced by pH and temperature, affecting the stability and efficacy of the drug. Studies have shown that alkaline conditions accelerate degradation, while acidic conditions preserve activity .
Colistin exerts its antimicrobial effect primarily through disruption of the bacterial cell membrane. It binds to lipopolysaccharides on the outer membrane of Gram-negative bacteria, displacing calcium and magnesium ions that stabilize the membrane structure.
Studies indicate that colistin's minimum inhibitory concentration (MIC) varies depending on the bacterial strain but generally falls within 1-4 mg/L for susceptible organisms .
Colistin has several important applications:
Colistin (polymyxin E) was first isolated in 1947 by Koyama from Paenibacillus polymyxa subsp. colistinus, marking the discovery of a novel antibiotic class with potent Gram-negative activity [1] [9]. Structurally, colistin comprises a cyclic heptapeptide with a tripeptide side chain acylated by fatty acids, differentiating it from other polymyxins through specific amino acid arrangements. Colistin III (also termed colistin B) represents one of the primary bioactive components alongside colistin I (colistin A), characterized by a (+)–6-methyloctanoic acid at the fatty acid position [10]. The antibiotic gained initial FDA approval in 1959 due to its efficacy against Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii [1] [4].
The mid-1970s witnessed colistin's near-abandonment following reports of nephrotoxicity and neurotoxicity, coupled with the introduction of safer alternatives like aminoglycosides and extended-spectrum β-lactams [1] [4]. This withdrawal created a therapeutic void that became critically apparent with the global emergence of carbapenem-resistant Enterobacteriaceae in the 1990s. As extensively drug-resistant (XDR) pathogens rendered modern antibiotics ineffective, colistin underwent a dramatic resurgence as a "last-resort" agent [1] [3] [4]. This revival was not due to reduced toxicity but rather the absence of viable alternatives for infections caused by Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae [4] [9].
Table 1: Key Milestones in Colistin Development
Time Period | Development Phase | Significant Events |
---|---|---|
1947 | Discovery | Isolation from Paenibacillus polymyxa subsp. colistinus |
1959 | Clinical Introduction | FDA approval for Gram-negative infections |
1970s | Decline | Toxicity concerns and newer antibiotics lead to reduced use |
Mid-1990s | Resurgence | Reintroduction for carbapenem-resistant infections |
2016-Present | Resistance Crisis | Global emergence of plasmid-mediated mcr genes |
Bibliometric analysis reveals distinct temporal patterns in colistin research, reflecting evolving clinical priorities. From 1973–2009, only 35 publications focused on colistin resistance, whereas the past decade (2010–2019) witnessed an exponential surge to 1,070 publications – a 30-fold increase (p<0.001) [7]. This acceleration mirrors the global spread of multidrug-resistant (MDR) Gram-negative pathogens and the critical repositioning of colistin in therapeutic protocols.
Six journals constitute the core publishing landscape for colistin resistance research, collectively contributing 35.83% of articles: Antimicrobial Agents and Chemotherapy, Journal of Antimicrobial Chemotherapy, International Journal of Antimicrobial Agents, Frontiers in Microbiology, Journal of Global Antimicrobial Resistance, and The Lancet Infectious Diseases [7]. The most cited publication (1,632 citations) remains Liu et al.'s landmark 2016 study identifying the plasmid-mediated resistance gene mcr-1 in China [7].
Keyword evolution highlights shifting research priorities: Early publications (1973–2009) emphasized species-specific resistance ("Acinetobacter baumannii", "Pseudomonas aeruginosa"), while post-2010 research shifted toward molecular mechanisms ("mcr-1", "Enterobacteriaceae") and global resistance epidemiology ("Escherichia coli", "Klebsiella pneumoniae") [7]. This transition reflects the discovery of transferable resistance in 2016, which fundamentally altered understanding of colistin resistance from solely chromosomal mutations to plasmid-mediated dissemination.
Table 2: Evolution of Colistin Research Focus (1973–2019)
Era | Dominant Keywords | Publication Volume | Research Emphasis |
---|---|---|---|
1973-2009 | Acinetobacter baumannii, Pseudomonas aeruginosa | 35 | Species-specific resistance, toxicity |
2010-2019 | mcr-1, Enterobacteriaceae, Escherichia coli, Klebsiella pneumoniae | 1,070 | Molecular mechanisms, global resistance spread |
2020-2025 | Co-resistance, pharmacokinetics, combination therapy | >300/year | Therapeutic optimization, resistance containment |
Colistin's mechanism of action involves electrostatic interaction between its cationic diaminobutyric acid residues and anionic lipid A phosphates in lipopolysaccharide (LPS). This disrupts outer membrane integrity through the "self-promoted uptake" pathway, leading to bacteriolysis [1] [10]. Its activity encompasses critical MDR pathogens:
The SARS-CoV-2 pandemic exacerbated resistance patterns due to heightened empirical antibiotic use. A Romanian longitudinal study (2011–2023) revealed A. baumannii and K. pneumoniae as primary drivers of colistin resistance during pandemic phases, with resistance-linked mortality increasing from 22.8% (pre-pandemic) to 39.1% (Omicron phase) [6]. This trend underscores how public health crises amplify resistance selection.
Resistance mechanisms involve three primary pathways:
The 2016 emergence of mcr-1 represented a paradigm shift by enabling inter-species resistance transfer across Enterobacteriaceae, with subsequent variants (mcr-2 to mcr-10) detected globally in humans, animals, and environmental samples [7]. This horizontal transfer capacity poses unparalleled challenges for resistance containment.
Table 3: Resistance Mechanisms and Clinical Impact in Key Pathogens
Resistance Mechanism | Genetic Determinants | Primary Pathogens Affected | Clinical Impact |
---|---|---|---|
Lipid A modification | pmrAB, phoPQ mutations | A. baumannii, P. aeruginosa | Stepwise resistance development during therapy |
Plasmid-mediated | mcr-1 to mcr-10 | E. coli, K. pneumoniae | Rapid interspecies spread in clinical/community settings |
LPS loss | Complete LPS deletion | A. baumannii | High-level resistance with therapeutic failure |
The relentless progression of resistance necessitates innovative therapeutic approaches. Combination regimens pairing colistin with carbapenems, tigecycline, or rifampicin demonstrate in vitro synergy against MDR isolates, potentially delaying resistance emergence [3] [10]. However, the absence of novel Gram-negative antibiotics in late-stage development underscores that colistin will remain an indispensable therapeutic agent for the foreseeable future. Ongoing research focuses on optimizing dosing strategies and developing next-generation polymyxins with improved therapeutic indices [4] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: